1-(4-Ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Description

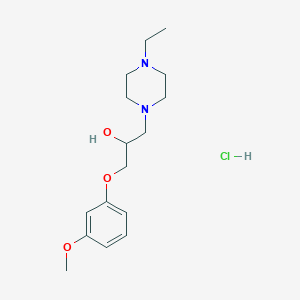

1-(4-Ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-ethylpiperazine moiety and a 3-methoxyphenoxy group. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Structurally, the ethyl group on the piperazine ring and the methoxy substituent on the phenoxy group are critical for modulating receptor interactions and pharmacokinetic properties .

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-3-17-7-9-18(10-8-17)12-14(19)13-21-16-6-4-5-15(11-16)20-2;/h4-6,11,14,19H,3,7-10,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICACHZRLZXEESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Piperazine vs.

- Ortho- or para-substituted methoxy groups in other analogs (e.g., metoprolol) are associated with β1-adrenoceptor specificity .

- Halogen and Fluorinated Groups : Compounds with halogenated aryl groups (e.g., trifluoromethyl in ) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological Activity and Receptor Binding

- Adrenoceptor Affinity: Analogs like Compound 10 () demonstrate mixed α1/α2/β1-adrenoceptor binding, with IC50 values in the micromolar range. The target compound’s ethylpiperazine may shift selectivity toward α-adrenoceptors due to its bulkier structure .

- Cardiovascular Effects: Metoprolol () and Nadolol () are established β-blockers, whereas indole-containing analogs () show additional spasmolytic and hypotensive effects. The target compound’s phenoxy-piperazine scaffold may confer multi-target activity .

Q & A

Q. Optimization Tips :

- Use phase-transfer catalysts to enhance reaction rates in biphasic systems.

- Monitor pH during salt formation to ensure stoichiometric protonation .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural determination?

Discrepancies may arise from twinning, disordered solvent molecules, or poor diffraction quality. Key strategies include:

- SHELX Suite : Employ SHELXL for refinement, especially for handling high-resolution data or twinned crystals. Use the TWIN command for twinning correction.

- Disorder Modeling : Apply PART instructions to model disordered groups (e.g., ethylpiperazine side chains).

- Validation Tools : Cross-validate with PLATON or CCDC Mercury to check for missed symmetry or hydrogen bonding patterns .

Basic: What spectroscopic techniques are essential for characterizing the hydrochloride salt form?

- ¹H/¹³C NMR : Confirm protonation at the piperazine nitrogen (e.g., downfield shift of NH signals in D₂O). Compare with free base spectra to identify HCl-induced changes.

- IR Spectroscopy : Detect HCl-associated broad O–H stretches (~2500–3000 cm⁻¹) and N–H bends (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns .

Advanced: What strategies are effective in identifying and quantifying process-related impurities?

- HPLC-MS/MS : Use C18 columns with a gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities.

- Reference Standards : Compare retention times and fragmentation patterns with synthesized impurities (e.g., dealkylated byproducts or diastereomers).

- Forced Degradation : Perform acid/base hydrolysis, oxidation (H₂O₂), and photolysis to identify degradation pathways .

Basic: How does the ethylpiperazine moiety influence the compound’s pharmacokinetic properties?

- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base.

- LogP : The ethylpiperazine group increases hydrophilicity (lower logP), potentially improving bioavailability.

- Metabolic Stability : Piperazine rings are prone to N-dealkylation, which can be mitigated by structural modifications (e.g., bulkier substituents) .

Advanced: What computational methods predict the binding affinity to β-adrenergic receptors?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with β₁/β₂ receptors. Key residues: Asp113 (hydrogen bonding), Phe290 (π-π stacking with aromatic rings).

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories.

- QSAR Models : Train models on β-blocker datasets (e.g., propranolol analogs) to predict IC₅₀ values .

Basic: What chromatographic methods are suitable for purity assessment?

- HPLC-UV : Use a Phenomenex Luna C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 acetonitrile/0.1% TFA in water) at 1 mL/min. Detect at 254 nm.

- TLC : Silica gel 60 F₂₅₄ plates with chloroform/methanol/ammonia (90:10:1) as the mobile phase. Visualize under UV (254 nm) .

Advanced: How can researchers address low yields in the final salt formation step?

- Solvent Screening : Test polar aprotic solvents (e.g., THF, acetone) for optimal crystallization.

- Anti-Solvent Addition : Introduce diethyl ether dropwise to precipitate the salt.

- pH Control : Adjust to pH 4–5 using HCl gas instead of aqueous HCl to avoid excess water .

Basic: What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How does the 3-methoxyphenoxy group affect receptor selectivity?

- β₁ vs. β₂ Selectivity : The methoxy group’s electron-donating effects enhance β₁ affinity by stabilizing hydrogen bonds with Ser49.

- SAR Studies : Replace methoxy with halogens (e.g., Cl) to assess steric/electronic effects on binding.

- Radioligand Assays : Compare IC₅₀ values in CHO cells expressing β₁/β₂ receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.